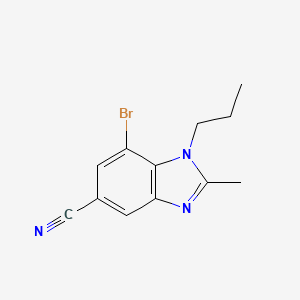

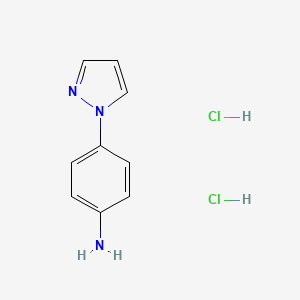

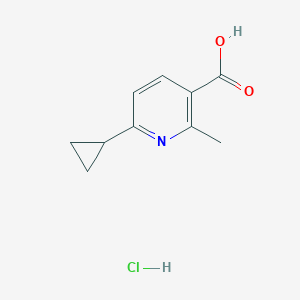

![molecular formula C10H12N2O5S B3048872 Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester CAS No. 18431-25-9](/img/structure/B3048872.png)

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester

説明

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is the chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .

Synthesis Analysis

Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . This reaction also yields ammonium carbamate [NH4]+[NH2CO2]− .Molecular Structure Analysis

The molecular structure of carbamic acid is planar . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .Chemical Reactions Analysis

In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .Physical And Chemical Properties Analysis

Carbamic acid is a planar molecule . The compound is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into ammonia and carbon dioxide . The solid apparently consists of dimers, with the two molecules connected by hydrogen bonds between the two carboxyl groups –COOH .科学的研究の応用

- Asulam , the commercial name for methyl N-(4-acetamidophenyl)sulfonylcarbamate, is a systemic and synergistic herbicide. It is absorbed by plants through foliage and roots, making it effective against weeds and brackens in crops like grasses, citrus, bananas, and sugarcane .

- Quantum-chemical investigations focus on the spectral and luminescent properties of methyl N-(4-acetamidophenyl)sulfonylcarbamate. These studies help understand its behavior upon excitation and photolysis .

- The crystal and molecular structure of this compound has been studied. Such investigations provide insights into its packing arrangements, intermolecular interactions, and stability .

Herbicide Development

Photophysical Studies

Crystal Engineering

作用機序

Target of Action

It is known that carbamic acid derivatives often interact with enzymes or receptors in the body, altering their function .

Mode of Action

Generally, carbamic acid derivatives can bind to their target proteins and modify their activity, leading to changes in cellular processes .

Biochemical Pathways

Carbamic acid derivatives can participate in a variety of biochemical reactions, depending on their specific structure and the targets they interact with .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how methyl N-(4-acetamidophenyl)sulfonylcarbamate interacts with its targets .

特性

IUPAC Name |

methyl N-(4-acetamidophenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-7(13)11-8-3-5-9(6-4-8)18(15,16)12-10(14)17-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSQQGOTBXOTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345866 | |

| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester | |

CAS RN |

18431-25-9 | |

| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)

![5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B3048795.png)

![3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL](/img/structure/B3048810.png)